5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one
Overview
Description
5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one is a natural product found in Pleurotus eryngii with data available.
Scientific Research Applications
Enantioselective Synthesis
5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one has been utilized in enantioselective organocatalytic reactions. For instance, it was used as an electrophile in the Friedel-Crafts alkylation of indoles, leading to the production of chiral γ-lactones and γ-lactams with high yield and enantioselectivity. This highlights its potential in creating stereochemically complex molecules for pharmaceutical and chemical industries (Riguet, 2011).
Photoaffinity Labeling Probes
The compound has also been used in the design of photoaffinity labeling probes, particularly for receptor identification and mode of action elucidation. Such probes are valuable in studying the interactions of biomolecules, which is crucial for drug discovery and biochemical research (Pošta et al., 2016).
Seed Germination Inhibition
Research has identified this compound as an efficient seed germination inhibitor. It significantly reduces the effect of karrikinolide, a potent germination promotor. Understanding its mechanism can provide insights into plant growth regulation and agricultural applications (Pošta et al., 2018).
Synthetic Methods Development
Recent studies have focused on developing methods for synthesizing 5-hydroxyfuran-2(5H)-one derivatives. These methods include transformations of 2-oxocarboxylic acids and synthetic modifications of furan derivatives, highlighting its versatility and potential in various chemical syntheses (Fedoseev & Belikov, 2018).
Catalysis and Biofuel Production
In the field of catalysis and renewable energy, this compound plays a role in the hydroconversion of biomass-derived materials into chemicals and biofuels. Its efficiency in catalysis is influenced by the nature of metals, supports, and additives, making it a significant player in the biorefinery industry (Chen et al., 2018).
Properties
IUPAC Name |
5-hydroxy-3,4,5-trimethylfuran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)7(3,9)10-6(4)8/h9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQZXGUFOMZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC1=O)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498815 | |
Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-73-3 | |
Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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